Cadmium cyanide (Cd(CN)2)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electroplating:

- Electrodeposition of Cadmium Coatings: Cadmium cyanide serves as an electrolyte in the electrodeposition process for creating thin metallic cadmium coatings on various metals. These coatings enhance corrosion resistance of the underlying metal. Source: Wikipedia - Cadmium cyanide:

Material Science:

- Negative Thermal Expansion (NTE) Studies: Research explores the intriguing property of cadmium cyanide exhibiting negative thermal expansion (NTE). This means the material contracts upon heating, which is the opposite of typical thermal behavior. Scientists are investigating the underlying mechanisms of this phenomenon and its potential applications in material design. Source: Pubmed - Negative X-ray expansion in cadmium cyanide

Other Potential Applications:

- Catalysis: Limited research suggests possibilities for utilizing cadmium cyanide as a catalyst in specific chemical reactions. However, this area requires further exploration and development.

Cadmium cyanide, with the chemical formula , is an inorganic compound that appears as a white crystalline solid. This compound is notable for its extreme toxicity, primarily due to the presence of both cadmium and cyanide ions, which are hazardous to human health and the environment. Cadmium cyanide is often encountered in various industrial applications, particularly in electroplating processes where it is used as an electrolyte for depositing cadmium coatings on metals to enhance corrosion resistance .

Cadmium cyanide is an extremely toxic compound. Both cadmium and cyanide ions are highly hazardous. Inhalation, ingestion, or skin contact with cadmium cyanide can be fatal []. Symptoms of exposure may include nausea, vomiting, diarrhea, dizziness, and respiratory failure [].

- Toxicity: Classified as "Very toxic if swallowed" [].

- Exposure Limits: The National Institute for Occupational Safety and Health (NIOSH) recommends a workplace exposure limit of 0.05 mg/m³ for cadmium cyanide as a time-weighted average (TWA) for an 8-hour workday [].

Due to its extreme toxicity, cadmium cyanide should only be handled by trained professionals in well-ventilated environments with appropriate personal protective equipment (PPE) [].

- Formation from Cadmium Hydroxide:

- Reaction with Tetracyanocadmate:

- Solubility and Reaction with Acids:

Cadmium cyanide is soluble in water, and its solutions can evolve hydrogen cyanide when treated with acids:

These reactions highlight the compound's reactivity and its potential hazards when interacting with other chemicals .

Cadmium cyanide poses significant biological risks due to its toxic components. The cadmium ion is known to accumulate in biological systems, leading to various health issues, including kidney damage and bone fragility. The cyanide ion is acutely toxic, capable of inhibiting cellular respiration by binding to cytochrome c oxidase in mitochondria, leading to cellular hypoxia. The combined effects of cadmium and cyanide make cadmium cyanide particularly dangerous; exposure can result in severe symptoms such as respiratory failure, cardiovascular collapse, and potentially death .

Cadmium cyanide can be synthesized through several methods:

- Reaction of Cadmium Hydroxide with Hydrogen Cyanide: This is a common laboratory method.

- From Tetracyanocadmate: As previously mentioned, this involves the reaction of tetracyanocadmate with cadmium chloride.

- Electrochemical Methods: In some industrial settings, electrochemical techniques are employed to produce cadmium cyanide from cadmium metal and cyanide solutions.

These methods underscore the compound's versatility but also highlight the need for stringent safety measures due to its toxic nature .

Cadmium cyanide finds applications primarily in:

- Electroplating: It serves as an electrolyte for depositing cadmium coatings on metals.

- Pigment Production: Some derivatives are used in producing pigments for paints and plastics.

- Chemical Synthesis: It acts as a precursor or reagent in various chemical syntheses involving cyanides .

Research has shown that cadmium cyanide can interact with various environmental and biological systems. For instance, studies indicate that it can form complexes with other metal ions and organic compounds, affecting its bioavailability and toxicity profiles. Understanding these interactions is crucial for assessing the environmental impact of cadmium cyanide and developing remediation strategies for contaminated sites .

Cadmium cyanide shares similarities with several other metal cyanides, notably:

| Compound | Formula | Solubility | Toxicity Level | Unique Features |

|---|---|---|---|---|

| Zinc Cyanide | Zn(CN)₂ | Soluble | High | Less toxic than cadmium compounds |

| Mercury(I) Cyanide | Hg₂(CN)₂ | Soluble | Very High | Forms dimeric structure |

| Potassium Cyanide | KCN | Highly soluble | Very High | Commonly used in organic synthesis |

| Sodium Cyanide | NaCN | Highly soluble | Very High | Widely used in mining and metallurgy |

Cadmium cyanide is unique among these compounds due to its dual toxicity from both cadmium and cyanide ions, making it particularly hazardous compared to others like zinc or sodium cyanides, which have different toxicity profiles .

Historical Context

Cadmium cyanide was first synthesized in the early 20th century through the reaction of cadmium hydroxide with hydrogen cyanide. Early studies by Biltz (1928) established foundational preparation methods, while later work by Wagenknecht and Juza (1965) refined its synthesis using tetracyanocadmate intermediates. The compound’s structural similarity to silica polymorphs (e.g., cristobalite) sparked interest in mineralomimetic chemistry, where synthetic materials mimic natural mineral frameworks.

Significance in Coordination Chemistry

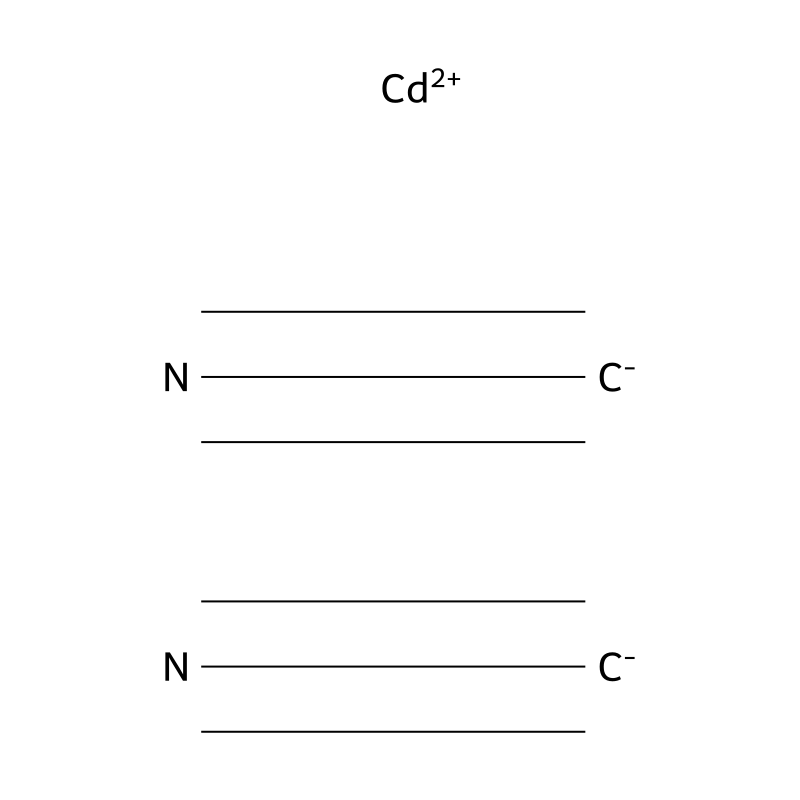

Cd(CN)₂ exemplifies a flexible coordination polymer with a cubic structure (space group P-43m). Its tetrahedral Cd²⁺ centers interconnected by cyanide ligands form interpenetrating diamondoid networks, enabling dynamic behavior such as anisotropic thermal contraction. This structural flexibility underpins its role in advanced materials research, including quantum spin analogs and radiation-responsive systems.

Tetragonal P4₂nm Space Group Analysis

Cadmium cyanide exhibits a distinct crystallographic structure that sets it apart from other metal cyanides in terms of its space group symmetry and unit cell parameters [27]. The compound crystallizes in the tetragonal P4₂nm space group, which represents a specific symmetry classification within the tetragonal crystal system [27]. This space group designation indicates the presence of a fourfold screw axis along the c-direction and mirror planes perpendicular to the a and b axes [27].

The tetragonal unit cell of cadmium cyanide in the P4₂nm space group contains two formula units (Z = 2), indicating a relatively compact atomic arrangement [27]. The lattice parameters for this polymorph show characteristic tetragonal symmetry with a = b ≠ c, where the c-axis is approximately twice the length of the a and b axes [27]. This specific space group arrangement differs significantly from the more commonly observed cubic structures found in related metal cyanide compounds [6] [22].

The P4₂nm space group imposes specific constraints on the atomic positions within the unit cell, requiring that certain atoms occupy special positions with defined symmetry relationships [27]. These crystallographic constraints directly influence the bonding geometry and overall structural topology of the cadmium cyanide framework [27]. The tetragonal symmetry also affects the physical properties of the material, including its mechanical response and potential for anisotropic behavior [22].

Zero-Dimensional Cluster Configuration

The most remarkable structural feature of cadmium cyanide in the P4₂nm space group is its zero-dimensional cluster configuration, which represents a departure from the typical three-dimensional framework structures observed in most metal cyanides [6] [27]. The structure consists of discrete Cd(CN)₄ clusters that do not form extended networks through cyanide bridging [6]. Each cluster comprises a central cadmium ion coordinated by four cyanide ligands in a tetrahedral arrangement [6].

Within these zero-dimensional clusters, the cadmium ion adopts a tetrahedral coordination geometry, bonding exclusively to the nitrogen atoms of the cyanide ligands [6] [27]. This configuration results in isolated molecular units rather than the interconnected frameworks typically associated with metal cyanide chemistry [6]. The zero-dimensional nature of these clusters fundamentally alters the material properties compared to extended framework structures [6].

The cluster configuration exhibits specific geometric parameters that define the local coordination environment [6]. Each Cd(CN)₄ cluster maintains its structural integrity through strong covalent bonds between the cadmium center and the nitrogen atoms of the cyanide ligands [6]. The discrete nature of these clusters allows for unique packing arrangements within the crystal lattice, contributing to the overall structural stability of the tetragonal polymorph [27].

| Parameter | Value | Reference |

|---|---|---|

| Formula | Cd(CN)₂ | [6] [27] |

| Space Group | P4₂nm | [27] |

| Crystal System | Tetragonal | [27] |

| Z (formula units per cell) | 2 | [27] |

| Structure Type | Zero-dimensional cluster | [6] [27] |

| Coordination Geometry | Tetrahedral | [6] [27] |

Bonding Geometry and Coordination Environment

Cd²⁺-C/N Bond Lengths and Angles

The bonding geometry within cadmium cyanide clusters exhibits well-defined metrical parameters that have been precisely determined through crystallographic analysis [6] [27]. The cadmium-nitrogen bond lengths in the tetrahedral Cd(CN)₄ clusters measure 2.19 Å according to Materials Project data, with some sources reporting slightly longer distances of 2.23 Å [6] [27]. These bond lengths fall within the expected range for cadmium-nitrogen coordination in tetrahedral environments [8].

The carbon-nitrogen triple bond lengths within the cyanide ligands measure 1.17 Å, which is consistent with the expected value for cyanide groups in metal coordination compounds [6] [27] [29]. This bond length reflects the strong triple bond character of the cyanide ligand and remains relatively invariant across different metal cyanide systems [29]. The linear geometry of the cyanide ligands is preserved within the tetrahedral coordination environment of the cadmium clusters [6].

The tetrahedral coordination geometry around the cadmium ion results in specific bond angles that define the cluster structure [6]. In an ideal tetrahedral arrangement, the N-Cd-N bond angles would measure 109.5°, though slight distortions from ideal geometry may occur due to crystal packing effects and electronic factors [6]. The coordination environment shows cadmium bonded in a water-like geometry to two equivalent nitrogen atoms in some structural descriptions, though the overall cluster maintains tetrahedral character [27].

The bonding parameters demonstrate the stability of the cadmium-cyanide coordination, with bond lengths that are comparable to those found in other cadmium complexes containing nitrogen donor ligands [8]. The Cd-N bond distances of 2.19-2.23 Å are consistent with typical cadmium-nitrogen coordination bonds, confirming the structural integrity of the zero-dimensional clusters [6] [27].

| Bond Type | Length (Å) | Description | Reference |

|---|---|---|---|

| Cd-N | 2.19 | Primary coordination | [6] |

| Cd-N | 2.23 | Alternative measurement | [27] |

| C-N | 1.17 | Cyanide triple bond | [6] [27] |

| Coordination | Tetrahedral | Cd²⁺ geometry | [6] [27] |

Comparison to Zn(CN)₂ and Mn(CN)₂ Isostructures

The structural comparison between cadmium cyanide and its zinc and manganese analogs reveals significant differences in coordination preferences and framework topology [1] [38] [44]. Zinc cyanide typically adopts a diamondoid or cristobalite-like structure with tetrahedral coordination of zinc ions, forming extended three-dimensional frameworks rather than discrete clusters [38]. The Zn-N bond lengths in zinc cyanide structures generally range from 2.0 to 2.1 Å, which are shorter than the corresponding Cd-N distances due to the smaller ionic radius of zinc [34] [38].

Manganese cyanide systems exhibit even greater structural diversity, with manganese ions capable of adopting both tetrahedral and octahedral coordination geometries depending on the specific synthetic conditions and structural requirements [39] [44]. The Mn-N bond lengths typically range from 2.1 to 2.3 Å, reflecting the larger ionic radius of manganese compared to zinc but showing overlap with cadmium bond distances [41] [45]. Manganese cyanide compounds often form rutile-like structures or other extended framework topologies that differ significantly from the zero-dimensional cluster arrangement of cadmium cyanide [44].

The fundamental difference between these isostructural systems lies in their connectivity patterns and dimensional characteristics [1] [38] [44]. While zinc and manganese cyanides predominantly form extended networks through cyanide bridging, cadmium cyanide in the P4₂nm space group exists as isolated tetrahedral clusters [6] [27]. This structural distinction has profound implications for the physical and chemical properties of these materials, including their mechanical behavior, thermal expansion characteristics, and potential applications [22] [30].

The C-N bond lengths remain remarkably consistent across all three metal cyanide systems, maintaining values of approximately 1.17 Å regardless of the metal center [6] [27] [29]. This consistency reflects the inherent stability of the cyanide ligand and its triple bond character, which is largely independent of the coordinating metal ion [29]. The primary structural variations arise from differences in metal-nitrogen bond lengths and the resulting coordination preferences of the respective metal centers [34] [39].

| Compound | M-N Bond Length (Å) | Coordination Geometry | Structure Type | Reference |

|---|---|---|---|---|

| Cd(CN)₂ | 2.19-2.23 | Tetrahedral | Zero-dimensional cluster | [6] [27] |

| Zn(CN)₂ | 2.0-2.1 | Tetrahedral | Diamondoid framework | [34] [38] |

| Mn(CN)₂ | 2.1-2.3 | Tetrahedral/Octahedral | Rutile-like/Framework | [39] [44] |

Host-Guest Chemistry and Clathrate Formation

Cadmium cyanide demonstrates remarkable host-guest chemistry through its ability to form clathrate compounds with various organic guest molecules [1] [3] [11]. The cadmium cyanide framework can accommodate guest species such as carbon tetrachloride, benzene, dichloroethane, and diethyl ether within cage-like cavities formed by the host structure [3] [11]. These clathrate compounds exhibit the general formula Cd(CN)₂·G, where G represents the guest molecule [11].

The clathrate formation involves the self-assembly of cadmium cyanide into three-dimensional host frameworks that create cavities of appropriate size and shape for guest accommodation [3] [11]. The host framework typically adopts a cubic structure with space group Fd3m, which differs from the tetragonal P4₂nm structure of the guest-free compound [11] [13]. The unit cell parameters of these clathrate structures range from 12.647 Å for guests like chloroform to 12.767 Å for larger molecules such as carbon tetrachloride trifluoride [11].

The structural flexibility of cadmium cyanide allows for adaptive host frameworks that can adjust their cavity dimensions to accommodate guests of varying sizes [2] [11]. In some clathrate systems, cadmium ions adopt different coordination geometries, including both tetrahedral and octahedral environments, to optimize host-guest interactions [2] [3]. The formation of these clathrates involves both tetrahedral Cd(CN)₄ units and octahedral Cd(CN)₄(H₂O)₂ units in specific ratios that depend on the nature of the guest molecule [3].

The host-guest interactions in cadmium cyanide clathrates are primarily governed by van der Waals forces and size complementarity between the guest molecules and the host cavities [3] [11]. The guest molecules are accommodated in cage-like cavities and participate in hydrogen bonding interactions with coordinated water molecules when present [3]. The remarkable feature of these systems is their ability to form mineralomimetic structures that exhibit similarities to naturally occurring silicate frameworks, leading to the development of the concept of mineralomimetic chemistry [1].

| Clathrate Type | Host Framework | Guest Examples | Unit Cell (Å) | Reference |

|---|---|---|---|---|

| Cd(CN)₂·G | Cubic Fd3m | CCl₄, CHCl₃ | 12.647-12.767 | [11] |

| Cd₈(CN)₁₆(H₂O)₆·6G | Cubic P43n | Et₂O, Pri₂O | 15.661-15.762 | [3] |

| Cd₃(CN)₆(H₂O)₂·2G | Monoclinic C2/c | PrnO₂ | 14.044×18.034×12.931 | [3] |

The predominant commercial method for cadmium cyanide synthesis involves the direct reaction between cadmium hydroxide and hydrogen cyanide in aqueous solution [1]. This stoichiometric reaction proceeds according to the following equation:

Cd(OH)₂ + 2 HCN → Cd(CN)₂ + 2 H₂O

Reaction Mechanism and Conditions

The industrial synthesis process operates under carefully controlled conditions to ensure optimal yield and product quality [1] [2]. The reaction typically proceeds at temperatures between 20-50°C, with optimal conditions maintained at 45-50°C to balance reaction kinetics with thermal stability [1]. The process requires precise pH control within the range of 8.0-8.5 to prevent hydrogen cyanide volatilization while maintaining the cadmium hydroxide in a reactive state [1].

Process Parameters and Optimization

Research findings demonstrate that the industrial synthesis achieves yields exceeding 95% under optimized conditions [1]. The reaction requires a stoichiometric molar ratio of 1:2 for cadmium hydroxide to hydrogen cyanide, though slight excess hydrogen cyanide (ratios up to 1:2.5) may be employed to ensure complete conversion [1]. Stirring rates of 200-300 revolutions per minute provide adequate mixing while preventing excessive agitation that could lead to hydrogen cyanide volatilization [1].

The crystallization process following the initial reaction typically requires 12-24 hours for complete crystal formation, with the final product achieving purities greater than 99% [1]. Water content in the final product remains below 0.5%, which is critical for maintaining product stability and preventing hydrolysis [1].

Industrial Implementation

Commercial cadmium plating operations utilize this synthesis method to prepare alkaline cyanide baths containing cadmium concentrations of 20-25 grams per liter [3]. The process involves dissolving cadmium oxide in sodium cyanide solutions at temperatures around 40°C, generating sodium hydroxide as a byproduct [2] [3]. The formation of sodium hydroxide increases solution conductivity, which proves beneficial for electroplating applications, particularly in barrel plating operations [3] [4].

Alternative Routes Using Tetracyanocadmate Precursors

The tetracyanocadmate route represents an alternative synthetic approach that utilizes preformed tetracyanocadmate complexes as cyanide sources [1] [5]. This method offers advantages in terms of handling safety and reaction control, particularly for laboratory-scale preparations.

Tetracyanocadmate Formation and Utilization

The alternative synthesis employs potassium tetracyanocadmate [K₂Cd(CN)₄] as the primary cyanide source [1] [5]. The tetracyanocadmate complex exhibits high solubility in water, dissolving readily in three parts cold water or one part hot water [6]. This complex serves as a more manageable cyanide source compared to gaseous hydrogen cyanide, offering improved safety in handling and storage [5].

The conversion reaction proceeds according to the following equation:

[Cd(CN)₄]²⁻ + CdCl₂ → 2 Cd(CN)₂ + 2 Cl⁻

Synthesis Protocol and Conditions

Recent research demonstrates successful tetracyanocadmate synthesis using cadmium acetate monohydrate and potassium cyanide in aqueous solution [7]. The preparation involves dissolving 1 millimole of potassium tetracyanocadmate in 10 milliliters of distilled hot water, followed by addition of 2 millimoles of the organic ligand if coordination polymers are desired [7]. A solution containing 1 millimole of cadmium acetate monohydrate in 5 milliliters of distilled hot water is then added to the mixture [7].

The reaction mixture requires stirring with a magnetic stirrer for approximately one hour at room temperature [7]. Diluted ammonia solution may be added to obtain cleaner and more transparent mixtures, followed by stirring for 3 hours at approximately 55°C [7]. The solution is filtered to remove impurities and allowed to crystallize under normal conditions [7].

Yield and Product Characteristics

The tetracyanocadmate route typically achieves yields in the range of 70-90%, depending on specific reaction conditions and purification procedures [7]. The crystallization process requires 4-6 weeks for complete crystal formation, yielding colorless, transparent complexes suitable for structural characterization [7]. This extended crystallization time allows for the formation of high-quality single crystals appropriate for X-ray diffraction analysis [7].

Coordination Polymer Formation

The tetracyanocadmate precursor method proves particularly valuable for synthesizing cadmium cyanide coordination polymers [7]. These polymeric structures adopt various framework topologies, including interpenetrating diamondoid networks that mimic mineralogical structures [1]. The resulting coordination polymers demonstrate unique host-guest chemistry, forming clathrates with various organic molecules [8] [9].

Single-Crystal Growth Techniques

Single-crystal growth of cadmium cyanide requires specialized techniques to achieve crystals suitable for structural characterization and property studies. Several methodological approaches have been developed to address the challenges associated with cadmium cyanide crystallization.

Slow Evaporation Methods

The slow evaporation technique represents the most widely employed method for cadmium cyanide single-crystal growth [8] [10]. This approach involves preparing saturated solutions of cadmium cyanide in appropriate solvents and allowing controlled evaporation over extended periods [8]. The process typically requires 4-6 weeks for completion, yielding crystals with dimensions ranging from 0.1-2 millimeters [8].

Research investigations demonstrate that polycrystalline samples can be synthesized by slow evaporation, with large single crystals extracted manually from the resulting solution [10]. The slow evaporation process allows for the development of well-formed crystal faces and minimal defect density, producing crystals suitable for high-resolution structural studies [10].

Horizontal Diffusion Crystallization

The horizontal diffusion technique offers a rapid alternative for single-crystal growth, particularly valuable for compounds prone to decomposition [11]. This method involves placing reactants in close proximity within a crystallization dish, allowing diffusion to drive crystal formation [11]. The technique proves especially effective when one reactant exhibits limited solubility, preventing excessive nucleation and favoring the growth of fewer, larger crystals [11].

Implementation of horizontal diffusion crystallization typically yields crystals within 10 minutes to 1 hour, representing a significant time advantage over conventional methods [11]. The rapid crystal formation helps prevent decomposition issues commonly encountered with prolonged crystallization processes [11]. Crystal sizes achieved through this method range from 0.5-3 millimeters, with excellent quality suitable for X-ray diffraction analysis [11].

Guest Molecule Incorporation

Cadmium cyanide demonstrates remarkable ability to form inclusion compounds with various guest molecules during crystal growth [8] [9]. The incorporation of branched-butoxyethanol compounds results in three-dimensional coordination polymers with distinct framework structures [8]. These guest molecules function both as ligands coordinating to cadmium centers and as guests occupying framework cavities [8].

The presence of different guest molecules significantly influences the resulting crystal structure [8] [9]. For example, iso-butoxyethanol incorporation yields frameworks containing octahedral and tetrahedral cadmium centers in a 3:6 ratio, while tert-butoxyethanol produces frameworks with octahedral, square-pyramidal, and tetrahedral cadmium centers in a 1:2:2 ratio [8].

Non-Aqueous Synthesis Approaches

Recent developments in cadmium cyanide synthesis include non-aqueous methods designed to avoid water contamination [12]. The liquid ammonia synthesis approach involves oxidation of cadmium metal with mercury cyanide in liquid ammonia at temperatures between -33 to -23°C [12]. This reaction proceeds through an intermediate compound with the composition Cd(NH₃)₂[Cd(CN)₄], which converts to cadmium cyanide upon heating to 80°C [12].

The non-aqueous approach offers several advantages, including elimination of water-related impurities and production of highly pure crystalline products [12]. The intermediate compound adopts a twofold interpenetrating platinum sulfide topology, demonstrating the structural diversity achievable through controlled synthesis conditions [12]. Deammination of the intermediate compound through heating represents a reconstructive phase transition, as the topologies of the ammoniated intermediate and final cadmium cyanide differ significantly [12].

Crystal Quality and Characterization

Single crystals produced through these various techniques exhibit high quality suitable for comprehensive structural characterization [8] [9] [10]. X-ray diffraction analysis reveals that cadmium cyanide adopts cubic symmetry with space group Pn3̄m and lattice parameters approximately 6.3 Ångströms [10]. The crystal structures demonstrate interpenetrating diamondoid networks, with cadmium centers exhibiting tetrahedral coordination geometry [1] [10].